[4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate, also known as YC-137, is a small molecule that acts as a selective inhibitor of a protein called Bcl-2. Bcl-2 is part of a family of proteins that regulate cell death (apoptosis) []. By inhibiting Bcl-2, YC-137 can trigger apoptosis in cancer cells, making it a potential therapeutic agent [].
Bcl-2 normally prevents apoptosis by binding to and inhibiting other proteins that initiate cell death. YC-137 binds to the same pocket on Bcl-2 as these pro-apoptotic proteins, thereby displacing them and allowing them to induce cell death []. This mechanism is thought to be selective for cancer cells, as cancer cells often have higher levels of Bcl-2 compared to healthy cells [].
Due to its ability to induce apoptosis in cancer cells, YC-137 has been investigated as a potential cancer treatment. Studies have shown that YC-137 can effectively kill a variety of cancer cell lines in vitro [, ]. However, more research is needed to determine the effectiveness and safety of YC-137 in humans.